

Carmegliptin dose adjustment clinical scenarios

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Carmegliptin

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Key Drug Interaction and Pharmacokinetic Data

When **carmegliptin** is co-administered with the Pgp inhibitor verapamil, its pharmacokinetics are altered. The table below summarizes the changes in exposure for a single 150 mg dose of **carmegliptin** [1] [2].

Pharmacokinetic Parameter	Change when co-administered with Verapamil
Mean Exposure (AUC)	Increased by 29%
Peak Concentration (C~max~)	Increased by 53%

These changes occur because in vitro studies confirmed that **carmegliptin** is a substrate for the Pgp transporter but not an inhibitor of it [1] [2]. The combination of **carmegliptin** and verapamil was generally well tolerated, with all reported adverse events being mild [1] [2].

Experimental Protocol: Assessing P-gp Interaction

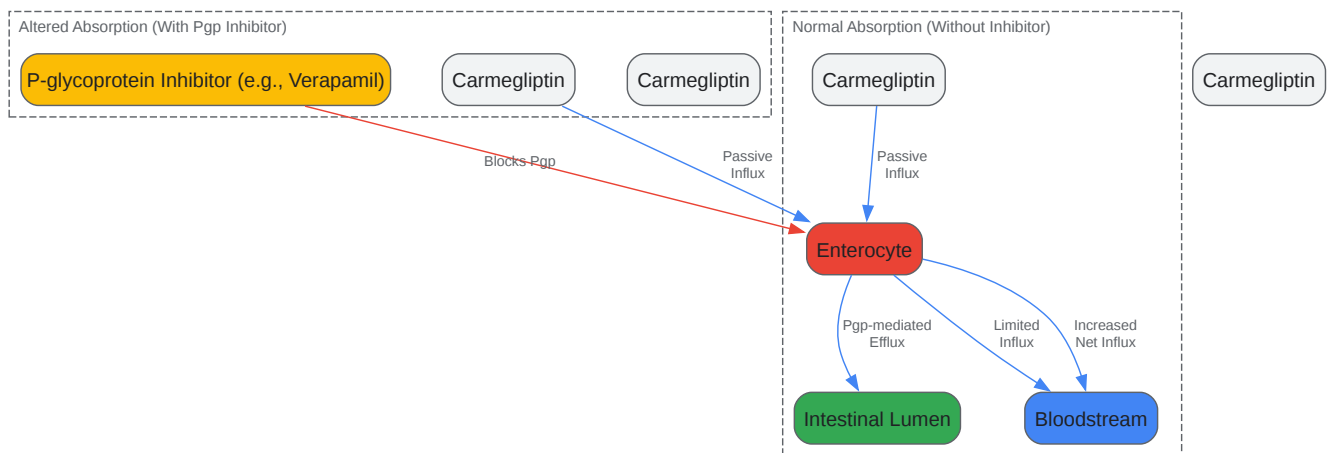
The data above comes from a non-randomized, open-label, fixed-sequence study in 16 healthy male volunteers. Here is the methodology [2]:

- Subjects:** 16 healthy male volunteers (aged 18-50).
- Treatments:** Each subject received the following treatments in a fixed sequence:

- A single 150 mg dose of **carmegliptin** alone.
- A single 80 mg dose of verapamil alone.
- A single 150 mg dose of **carmegliptin** + verapamil (80 mg three times a day).
- Verapamil 80 mg three times a day for 4 days.
- A single 150 mg dose of **carmegliptin** + verapamil (80 mg three times a day).
- **Pharmacokinetic Assessments:** Blood samples for measuring **carmegliptin**, verapamil, and its metabolite norverapamil plasma concentrations were collected at pre-defined time points after dosing. Pharmacokinetic parameters were calculated from the concentration-time data.

Mechanism of P-gp Mediated Drug Interaction

The following diagram illustrates the mechanism behind the observed interaction, where inhibition of Pgp by verapamil leads to increased absorption of **carmegliptin**.



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Important Considerations for Researchers

- **Development Status:** **Carmegliptin** is an **investigational drug** that was **discontinued** from clinical development after Phase II trials [3]. All information is for research purposes only.
- **Clinical Guidance:** The study concluded that while the observed increase in **carmegliptin** exposure was moderate, **co-administration with Pgp inhibitors should be carefully monitored** in clinical trials [1] [2]. No formal dose adjustment recommendations were established.

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References

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